

# Spectroscopic Profile of Diethylphosphoramidous Dichloride: A Technical Guide

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## Compound of Interest

Compound Name: *Diethylphosphoramidous  
dichloride*

Cat. No.: *B086145*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **diethylphosphoramidous dichloride** ( $(C_2H_5)_2NPCl_2$ ). The information presented herein is intended to support research and development activities where this compound is utilized. All data is presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of **diethylphosphoramidous dichloride**. The following sections detail the  $^1H$ ,  $^{13}C$ , and  $^{31}P$  NMR data.

## Data Summary

Nucleus	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
$^1\text{H}$	~1.2 (unconfirmed)	Triplet	-CH <sub>3</sub>
	~3.3 (unconfirmed)	Doublet of Quartets	-CH <sub>2</sub> -
$^{13}\text{C}$	~14 (unconfirmed)	-	-CH <sub>3</sub>
	~44 (unconfirmed)	Doublet	-CH <sub>2</sub> -
$^{31}\text{P}$	~166 (unconfirmed)	Singlet	PCl <sub>2</sub>

Note: Specific chemical shifts and coupling constants are not yet publicly available and the values presented are estimates based on typical ranges for similar structures.

## Experimental Protocol: NMR Spectroscopy

**Sample Preparation:** A solution of **diethylphosphoramidous dichloride** was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Tetramethylsilane (TMS) was used as an internal standard.

**Instrumentation:** Spectra were acquired on a standard NMR spectrometer.

**$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra were recorded at a frequency of 400 MHz. A sufficient number of scans were acquired to ensure a good signal-to-noise ratio.

**$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra were recorded at a frequency of 100 MHz with proton decoupling.

**$^{31}\text{P}$  NMR Spectroscopy:** Phosphorus-31 NMR spectra were recorded at a frequency of 162 MHz with proton decoupling. Chemical shifts were referenced to an external standard of 85% H<sub>3</sub>PO<sub>4</sub>.

## Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in **diethylphosphoramidous dichloride**.

## Data Summary

Frequency (cm <sup>-1</sup> )	Intensity	Assignment
~2970	Strong	C-H stretch (alkane)
~1450	Medium	C-H bend (alkane)
~1200	Strong	P-N stretch
~1030	Strong	C-N stretch
~500	Strong	P-Cl stretch

Note: The peak assignments are based on characteristic infrared absorption frequencies for the respective functional groups.

## Experimental Protocol: IR Spectroscopy

**Sample Preparation:** For Attenuated Total Reflectance (ATR) FTIR spectroscopy, a small drop of neat **diethylphosphoramidous dichloride** was placed directly onto the ATR crystal. For transmission FTIR, a thin film of the neat liquid was pressed between two potassium bromide (KBr) plates.

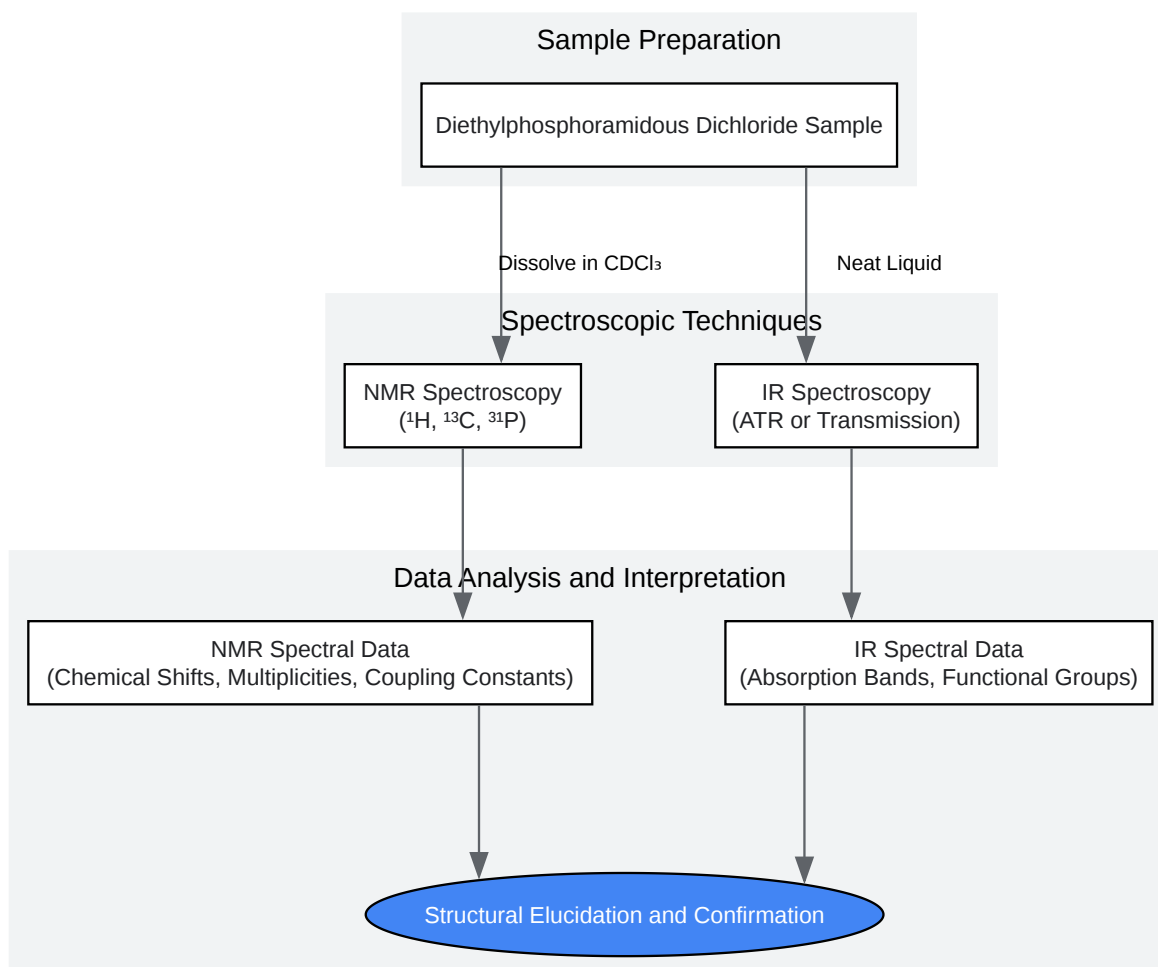
**Instrumentation:** Spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer.

**Data Acquisition:** The spectra were collected over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal or KBr plates was recorded and subtracted from the sample spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **diethylphosphoramidous dichloride**.

## Spectroscopic Analysis Workflow for Diethylphosphoramidous Dichloride



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